molecular formula C21H13BrN2O2S B3521931 N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B3521931
M. Wt: 437.3 g/mol
InChI Key: SCLDFIQFHRZAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a benzothiazole moiety and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 6-bromo-1,3-benzothiazole with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. The xanthene core can generate reactive oxygen species (ROS) upon light activation, causing oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
  • 2-arylbenzothiazole derivatives

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to the combination of the benzothiazole and xanthene moieties, which confer distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O2S/c22-12-9-10-15-18(11-12)27-21(23-15)24-20(25)19-13-5-1-3-7-16(13)26-17-8-4-2-6-14(17)19/h1-11,19H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLDFIQFHRZAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.